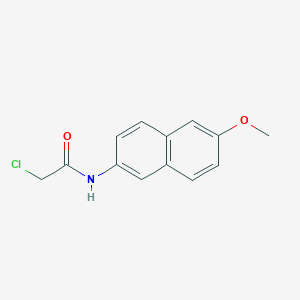
2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide is a chemical compound that belongs to the class of amides. It is also known as 2-chloro-N-(6-methoxy-2-naphthyl)acetamide or CMA. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide involves the inhibition of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in the pathogenesis of various diseases. The inhibition of these enzymes by CMA leads to the accumulation of their respective substrates, resulting in the modulation of various physiological and biochemical processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide have been extensively studied. It has been shown to exhibit potent inhibitory activity against various enzymes, leading to the modulation of various physiological and biochemical processes. Additionally, CMA has been shown to exhibit antioxidant and anti-inflammatory properties, which further enhances its therapeutic potential.
実験室実験の利点と制限
The advantages of using 2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide in lab experiments include its potent inhibitory activity against various enzymes, which makes it an attractive candidate for drug development. Additionally, the synthesis method of CMA is relatively simple and can be optimized to produce high yields of pure compound. However, the limitations of using CMA in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
The potential applications of 2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide in various fields such as medicinal chemistry, pharmacology, and biochemistry are still being explored. Some of the future directions for research include the development of more potent and selective inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Additionally, the potential use of CMA as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer needs to be further explored. Furthermore, the potential toxicity and pharmacokinetic properties of CMA need to be thoroughly investigated to ensure its safety and efficacy as a therapeutic agent.
合成法
The synthesis of 2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide involves the reaction of 2-chloroacetamide with 6-methoxy-2-naphthylamine in the presence of a suitable catalyst. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of CMA. This synthesis method has been optimized to produce high yields of CMA with excellent purity.
科学的研究の応用
2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in the pathogenesis of various diseases such as Alzheimer's disease, glaucoma, and cancer. Therefore, CMA has the potential to be developed as a therapeutic agent for the treatment of these diseases.
特性
IUPAC Name |
2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-17-12-5-3-9-6-11(15-13(16)8-14)4-2-10(9)7-12/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZCPDLEMUIWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide](/img/structure/B6646031.png)
![2,6-dimethyl-N-[2-(4-methylpyrazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B6646035.png)


![5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride](/img/structure/B6646062.png)



![6-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]pyrimidine-4-carbonitrile](/img/structure/B6646085.png)

![2-amino-N-[(5-bromo-2-methoxyphenyl)methyl]propanamide](/img/structure/B6646102.png)
![3-[(2-Methoxy-5-methylphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B6646103.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6646119.png)